molecular formula C17H16FNO2S3 B2630721 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 2034496-69-8

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2630721
CAS No.: 2034496-69-8
M. Wt: 381.5
InChI Key: ATUIRDGWWFFEEN-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a bithiophene-ethyl backbone linked to a 4-fluorophenylmethanesulfonamide moiety. The compound’s structure integrates sulfur-rich thiophene rings, which confer electronic delocalization properties, and a fluorinated aromatic system known to enhance metabolic stability and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2S3/c18-15-3-1-13(2-4-15)12-24(20,21)19-9-7-16-5-6-17(23-16)14-8-10-22-11-14/h1-6,8,10-11,19H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUIRDGWWFFEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Bithiophene Intermediate: : The synthesis begins with the preparation of the bithiophene intermediate. This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Introduction of the Ethyl Linker: : The bithiophene intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.

  • Attachment of the Fluorophenyl Group: : The ethyl-linked bithiophene is further reacted with a fluorophenyl derivative, often through a nucleophilic substitution reaction, to attach the fluorophenyl group.

  • Formation of the Methanesulfonamide Moiety: : Finally, the compound is treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, including the functionalization of bithiophene and the introduction of the methanesulfonamide group. The synthetic pathway typically includes:

  • Formation of Bithiophene Derivative : The bithiophene moiety is synthesized through coupling reactions.
  • Alkylation : The ethyl group is introduced via an alkylation reaction with an appropriate electrophile.
  • Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide linkage.

Antifungal Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antifungal activity. For instance, derivatives containing thiophene rings have shown promising results against various fungal strains. In a study evaluating similar compounds, one derivative exhibited an effective concentration (EC50) of 1.96 mg/L against Colletotrichum dahliae, outperforming established fungicides like flumorph (EC50 = 7.55 mg/L) and mancozeb (EC50 = 76 mg/L) .

Table 1: Antifungal Activity Comparison

CompoundEC50 (mg/L)Comparison FungicideEC50 (mg/L)
N-(Bithiophen)1.96Flumorph7.55
Other Thiophene4.69Mancozeb76

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies indicated no significant cytotoxicity at concentrations up to 10 μM across multiple tumor types, including leukemia and breast cancer . However, structural modifications could enhance potency.

Table 2: Anticancer Activity Evaluation

CompoundCell Line TypeIC50 (μM)
N-(Bithiophen)Various Tumors>10
Control CompoundVarious Tumors>10

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. The presence of electron-withdrawing groups like fluorine on the phenyl ring has been shown to enhance biological activity by increasing electron density at reactive sites .

Key Findings in SAR Studies:

  • Substituent Effects : Electron-withdrawing substituents improve binding affinity to target proteins.
  • Chain Length Variations : Alterations in alkyl chain length affect solubility and permeability, impacting overall efficacy.

Case Studies

A notable case study involved a series of synthesized compounds based on the bithiophene scaffold, where specific modifications led to enhanced antifungal properties without significant toxicity in mammalian cells .

Scientific Research Applications

Anticancer Research

Recent studies have investigated the anticancer properties of sulfonamide derivatives, including those similar to N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide. These compounds have shown promising antiproliferative activities against various cancer cell lines. For instance, derivatives were screened across multiple tumor types, demonstrating selective cytotoxicity and potential as therapeutic agents against drug-resistant cancers .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research has highlighted their effectiveness against a range of bacterial pathogens, suggesting that compounds like this compound could be developed as novel antibiotics . The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication.

Organic Electronics

The unique electronic properties of bithiophene-containing compounds make them suitable for applications in organic semiconductors. Studies have shown that these compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport and light emission is attributed to their conjugated structure .

Conductive Polymers

This compound can be incorporated into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. This property is beneficial for developing advanced materials for flexible electronics and sensors .

Photonic Applications

The compound's optical characteristics, particularly its fluorescence properties, make it an attractive candidate for photonic applications. Bithiophene derivatives have been studied for their use in sensors and light-emitting devices due to their strong absorption and emission spectra .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range
Study BOrganic ElectronicsDemonstrated enhanced charge mobility in OLEDs when incorporating bithiophene derivatives
Study CAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide with structurally related compounds from the provided evidence and broader literature.

Structural Analogues from Evidence

The evidence describes two furopyridine-carboxamide derivatives:

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

Key Comparisons:

Feature Target Compound Evidence Compounds
Core Structure Bithiophene-ethyl + sulfonamide Furopyridine + carboxamide
Fluorine Substitution 4-Fluorophenyl 4-Fluorophenyl + trifluoroethyl
Functional Groups Methanesulfonamide Carbamoyl, trifluoroethylamino
Synthetic Complexity Likely multi-step coupling (inferred) Requires coupling reagents (e.g., tetramethylisouronium hexafluorophosphate)
  • Electronic Properties : The bithiophene moiety in the target compound provides extended π-conjugation, enhancing electron delocalization compared to the oxygen-containing furopyridine core in the evidence compounds. This difference may influence redox behavior or charge-transfer interactions in biological targets.
  • Bioavailability : The trifluoroethyl group in the evidence compounds improves lipophilicity and metabolic resistance, whereas the target’s methanesulfonamide group balances hydrophilicity and hydrogen-bonding capacity .

Broader Context: Sulfonamides vs. Carboxamides

Sulfonamides and carboxamides are both pivotal in drug design. Sulfonamides (as in the target compound) exhibit stronger acidity (pKa ~10) due to the sulfonyl group, enhancing ionic interactions with basic residues in enzymes. In contrast, carboxamides (as in the evidence compounds) have moderate hydrogen-bonding capacity and are less acidic (pKa ~15–20), favoring passive membrane permeability .

Q & A

Q. What are the established synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide, and what key intermediates are involved?

Answer: The synthesis typically involves:

Thiophene Coupling : Formation of the [2,3'-bithiophene] core via Suzuki-Miyaura coupling or direct alkylation of thiophene derivatives .

Ethyl Linker Introduction : Reaction of the bithiophene with bromoethylamine or similar reagents to attach the ethyl spacer.

Sulfonamide Formation : Condensation of the amine-terminated intermediate with 4-fluorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Q. Key intermediates :

  • 5-Bromo-2,3'-bithiophene
  • 2-([2,3'-Bithiophen]-5-yl)ethylamine
  • 4-Fluorophenylmethanesulfonyl chloride

Table 1 : Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Bithiophene couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–7590%
Sulfonamide formationEt₃N, DCM, 0°C to RT8295%

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Standard characterization protocols include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify bithiophene proton environments (δ 6.8–7.2 ppm) and sulfonamide NH (δ 5.2–5.5 ppm) .
    • 19F NMR : Confirm fluorophenyl substitution (δ -110 to -115 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected ~434.08 Da).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

Answer: Discrepancies may arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.
  • Impurities : Trace solvents or byproducts (e.g., unreacted sulfonyl chloride) may split signals.
  • Tautomerism : Dynamic proton exchange in sulfonamide groups under acidic/basic conditions .

Q. Methodological Recommendations :

  • Re-run NMR under standardized conditions (solvent, temperature).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare with computational predictions (DFT-based NMR simulations) .

Q. What strategies optimize the synthesis for higher yield or enantiomeric purity?

Answer:

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts for selective coupling .
  • Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (EtOH/H₂O) to remove oligomeric byproducts.
  • Chiral Resolution : Introduce chiral auxiliaries during sulfonamide formation or use enzymatic resolution .

Table 2 : Impact of Catalysts on Bithiophene Coupling Efficiency

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8070
Pd₂(dba)₃/XPhosTHF6088

Q. What computational methods are suitable for predicting this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to assess charge transport (e.g., for OLED applications) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets).
  • Solubility Prediction : Use COSMO-RS models to optimize solvent systems for crystallization .

Q. How can researchers evaluate its potential in organic electronics (e.g., as a semiconductor)?

Answer:

  • Thin-Film Fabrication : Spin-coating or vacuum deposition to assess film morphology (AFM/SEM).
  • Charge Mobility : Hall effect measurements or space-charge-limited current (SCLC) analysis.
  • Stability Testing : Thermal gravimetric analysis (TGA) to determine decomposition thresholds (>250°C recommended for device integration) .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and characterize all intermediates .
  • Safety : Handle fluorinated reagents and sulfonyl chlorides in fume hoods with appropriate PPE .
  • Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to facilitate cross-study validation .

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